2-Methoxy-6-nitrooxymethyl-benzoic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-methoxy-6-(nitrooxymethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-3-17-11(13)10-8(7-18-12(14)15)5-4-6-9(10)16-2/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAJWJKGKJAVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)CO[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258897 | |
| Record name | Ethyl 2-methoxy-6-[(nitrooxy)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171924-07-4 | |
| Record name | Ethyl 2-methoxy-6-[(nitrooxy)methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171924-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methoxy-6-[(nitrooxy)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Methoxy-6-nitrooxymethyl-benzoic acid ethyl ester can be achieved through several routes. One common method involves the esterification of 2-Methoxy-6-nitrooxymethyl-benzoic acid with ethanol in the presence of a mineral acid catalyst . This reaction typically requires heating under reflux conditions to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
2-Methoxy-6-nitrooxymethyl-benzoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-6-nitrooxymethyl-benzoic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism by which 2-Methoxy-6-nitrooxymethyl-benzoic acid ethyl ester exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the corresponding acid, which may have biological activity .
Comparison with Similar Compounds
Key Observations :
- Nitro Group Placement : The nitrooxymethyl group at position 6 introduces steric hindrance, which may reduce reactivity in electrophilic substitution reactions compared to nitro groups directly attached to the aromatic ring (e.g., 2-methoxycarbonyl-6-nitrobenzoic acid) .
- Synthetic Yields: Reactions involving nitrobenzyl halides (e.g., 3-nitrobenzyl chloride) achieve moderate-to-high yields (82%) under mild basic conditions , whereas nitration of pre-formed esters (e.g., 3-methoxybenzoic acid) requires concentrated HNO₃/H₂SO₄ and careful temperature control .
Physicochemical and Functional Comparisons
Solubility and Stability
- This compound: Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and nitrooxymethyl groups. Similar compounds like 6-methoxybenzothiazole ethyl ester are soluble in dichloromethane and ethanol but insoluble in water .
- Caffeic Acid Ethyl Ester (CAEE) : Exhibits antioxidant and antidiabetic activity, demonstrating the role of ethyl esters in enhancing bioavailability compared to free acids .

Crystallographic and Spectroscopic Insights
- 2-Methoxycarbonyl-6-nitrobenzoic Acid: X-ray crystallography reveals non-coplanar substituents (dihedral angles: 29.99°–67.09°), leading to a 3D hydrogen-bonded network . Such structural distortions may influence the target compound’s crystallinity and melting point.
- Mandelic Acid Ethyl Ester : Exhibits temperature-dependent chiral selectivity in gas chromatography, emphasizing the role of ester groups in stereochemical resolution .
Biological Activity
2-Methoxy-6-nitrooxymethyl-benzoic acid ethyl ester (CAS No. 1171924-07-4) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the ester family and is characterized by its unique chemical structure, which includes a methoxy group and a nitro group, both of which are known to influence biological activity.
- Molecular Formula : C12H13N1O5
- Molecular Weight : 255.22 g/mol
- Chemical Structure : The compound features a benzene ring substituted with a methoxy group, a nitro group, and an ethyl ester functionality.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to various biological effects.
- Hydrolysis of Ester Group : The ester can be hydrolyzed to release the corresponding acid, which may exhibit significant biological activity.
- Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.
Antimicrobial Activity
Studies have indicated that derivatives of this compound exhibit antimicrobial properties. For example, preliminary research suggests effectiveness against various bacterial strains, which could be attributed to the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.
Antioxidant Properties
The compound has shown potential as an antioxidant. Antioxidants are crucial in mitigating oxidative stress within cells, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The presence of the methoxy and nitro groups may enhance its capacity to scavenge free radicals .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound can exhibit anti-inflammatory effects. This activity is critical in the context of diseases characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various derivatives of benzoic acid esters, including this compound. The results demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting a promising avenue for further development as an antibacterial agent .
Investigation into Antioxidant Activity
In another study focusing on the antioxidant capabilities of similar compounds, it was found that the presence of both methoxy and nitro groups contributed positively to the overall antioxidant potential. These findings suggest that this compound could be further investigated for its potential use in formulations aimed at reducing oxidative stress .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methoxy and nitro groups | Antimicrobial, antioxidant, anti-inflammatory |
| Ethyl benzoate | Simple benzoate structure | Limited biological activity |
| Methyl butyrate | Fruity odor, simpler structure | Primarily used as a flavoring agent |
Q & A
Q. How is the structure of 2-Methoxy-6-nitrooxymethyl-benzoic acid ethyl ester confirmed in synthetic chemistry research?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., methoxy, nitrooxymethyl, and ester groups).
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
Example workflow: After synthesis, purify the compound via column chromatography, then analyze using -NMR (400 MHz, CDCl₃) and high-resolution MS (ESI+) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Storage : Keep in airtight containers at room temperature (RT), protected from light and moisture.
- Incompatible Materials : Avoid strong oxidizers, bases, or reducing agents to prevent decomposition.
- Stability Monitoring : Periodically assess purity via thin-layer chromatography (TLC) or HPLC .
Q. What safety precautions are essential during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Engineering Controls : Use fume hoods to minimize inhalation exposure.
- Waste Disposal : Collect organic waste separately and neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can synthesis protocols be optimized to minimize side reactions (e.g., hydrolysis or nitro group reduction)?
- Methodological Answer : Key Parameters :
| Parameter | Optimal Condition | Monitoring Method |
|---|---|---|
| Temperature | 0–5°C (for nitration steps) | In-situ IR spectroscopy |
| Solvent | Anhydrous DMF or THF | Karl Fischer titration |
| Reaction pH | Neutral to slightly acidic | pH meter |
- Hydrolysis Mitigation : Use anhydrous conditions and minimize water content in reagents. Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 7:3) .
Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize the compound (e.g., silylation) to enhance volatility. Use internal standards (e.g., deuterated analogs) for quantification .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) and UV detection at 254 nm. Validate with spike-recovery experiments .
Q. How can potential biological activities (e.g., antimicrobial or antioxidant properties) be systematically evaluated?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria.
- Antioxidant Activity : Assess radical scavenging (DPPH or ABTS assays) at 0.1–100 µM concentrations.
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., ethyl ester vs. methyl ester derivatives) to identify critical functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

